molecular formula C7H10O2 B13833218 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one

1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one

Cat. No.: B13833218
M. Wt: 126.15 g/mol
InChI Key: LGNAVYDBKFCTDJ-UHFFFAOYSA-N
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Description

1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-methyl-7-oxabicyclo[4.1.0]heptan-3-one

InChI

InChI=1S/C7H10O2/c1-7-4-5(8)2-3-6(7)9-7/h6H,2-4H2,1H3

InChI Key

LGNAVYDBKFCTDJ-UHFFFAOYSA-N

Canonical SMILES

CC12CC(=O)CCC1O2

Origin of Product

United States

Contextual Significance Within Bicyclic Epoxide and Ketone Chemistry

The importance of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one is best understood by examining the roles of its constituent parts—the bicyclic system, the epoxide, and the ketone—in modern organic synthesis.

Bicyclic structures inherently possess a rigid conformation, which can influence the stereochemical outcome of reactions and affect the molecule's physical properties. cymitquimica.com This rigidity is a crucial feature in the design of complex molecules, including pharmaceuticals and natural products.

The epoxide functional group is a highly versatile synthetic intermediate. wikipedia.orgrsc.org As cyclic ethers with a strained three-membered ring, epoxides are significantly more reactive than their acyclic counterparts. fiveable.memasterorganicchemistry.com This inherent ring strain allows them to undergo ring-opening reactions with a wide array of nucleophiles, including amines, alcohols, and water. wikipedia.orgfiveable.me These reactions are fundamental in organic synthesis for creating 1,2-difunctionalized products, such as amino alcohols and diols, often with high stereocontrol. nih.gov The ability to control the regioselectivity and stereoselectivity of these ring-opening reactions makes epoxides invaluable in asymmetric synthesis. nih.gov

The ketone group, a carbonyl functionality, is another cornerstone of organic synthesis. It serves as an electrophilic site, susceptible to attack by nucleophiles, and its alpha-carbons can be deprotonated to form enolates, which are powerful carbon nucleophiles. The presence of both a ketone and an epoxide in this compound provides two distinct sites for chemical modification, allowing for sequential and diverse synthetic transformations. This dual functionality enables its use as a scaffold for building complex polycyclic systems.

Mechanistic Elucidation of Reactions Involving 1 Methyl 7 Oxabicyclo 4.1.0 Heptan 3 One

Comprehensive Analysis of Oxirane Ring-Opening Reactions

The high ring strain of the oxirane moiety is a primary driver for its reactivity, making it susceptible to ring-opening by a variety of reagents. masterorganicchemistry.com The regioselectivity and stereochemistry of these reactions are dictated by the reaction conditions, specifically whether they are conducted under nucleophilic (basic or neutral) or electrophilic (acidic) catalysis.

Under basic or neutral conditions, the ring-opening of the epoxide in 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one proceeds via a classic SN2 mechanism. khanacademy.org Strong nucleophiles, such as Grignard reagents, organolithium compounds, alkoxides, and hydrides, attack one of the electrophilic carbons of the epoxide, leading to the cleavage of a carbon-oxygen bond. masterorganicchemistry.commasterorganicchemistry.com

Regioselectivity: The SN2 attack is highly sensitive to steric hindrance. khanacademy.orgmasterorganicchemistry.com Consequently, the nucleophile preferentially attacks the less substituted carbon of the epoxide. In this compound, the C6 carbon is less sterically hindered than the C1 carbon, which bears a methyl group. Therefore, nucleophilic attack occurs selectively at C6. chemistrysteps.comd-nb.info

Nucleophile (Reagent)Reaction ConditionsSite of AttackStereochemical OutcomeProduct Type
Grignard Reagents (R-MgX)Basic/AproticC6 (Less substituted)Inversion at C6 (trans-diol precursor)Tertiary Alcohol
Alkoxides (RO⁻)BasicC6 (Less substituted)Inversion at C6 (trans-diol precursor)Ether-Alcohol
Lithium Aluminum Hydride (LiAlH₄)Basic/AproticC6 (Less substituted)Inversion at C6 (trans-diol precursor)Diol (after carbonyl reduction)
Cyanide (CN⁻)BasicC6 (Less substituted)Inversion at C6 (trans-diol precursor)β-Hydroxy Nitrile

In the presence of an acid catalyst, the mechanism of epoxide ring-opening changes significantly. The reaction is initiated by the protonation of the epoxide oxygen, which enhances its leaving group ability. chemistrysteps.com This is followed by the cleavage of a C-O bond to form a carbocation intermediate. The stability of this carbocation dictates the regioselectivity of the reaction.

For this compound, cleavage of the C1-O bond is favored as it results in the formation of a more stable tertiary carbocation at C1, stabilized by the adjacent methyl group. youtube.com The subsequent attack by a weak nucleophile (e.g., water, alcohol) occurs at this more substituted position. chemistrysteps.com

However, the formation of a carbocation intermediate also opens the pathway for skeletal rearrangements, most notably the Wagner-Meerwein rearrangement. wikipedia.org This class of reaction involves a 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring carbocationic center to generate a more stable carbocation. wikipedia.orgmychemblog.comlscollege.ac.in In the context of bicyclic systems, these rearrangements can be driven by the relief of ring strain or the formation of a more substituted carbocation. thieme.deyoutube.com The protonated epoxide can undergo a 1,2-hydride shift or a 1,2-alkyl shift, leading to rearranged products, potentially with altered ring structures.

Strong, non-nucleophilic bases can promote the rearrangement of epoxides to allylic alcohols through an elimination mechanism. wikipedia.org This reaction involves the abstraction of a proton from a carbon adjacent (alpha) to the epoxide ring. For this pathway to be efficient, the abstracted proton must be on the opposite side of the ring from the epoxide oxygen, allowing for an anti-periplanar arrangement in the transition state.

In the case of α,β-epoxy ketones like this compound, the presence of the carbonyl group introduces additional complexity. The protons alpha to the ketone (at C2 and C4) are acidic and can be removed by a base to form an enolate. However, rearrangement to an allylic alcohol requires the removal of a proton from either C2 or C6. Strong bases, such as lithium amides, can facilitate this transformation, which proceeds through a concerted C-O bond cleavage and deprotonation. wikipedia.org Another relevant transformation for α,β-epoxy ketones is the Wharton reaction, where treatment with hydrazine (B178648) hydrate (B1144303) leads to the formation of an allylic alcohol via the reduction of an intermediate hydrazone. wikipedia.orgsynarchive.com More recent methods have also utilized Brønsted base catalysis in conjunction with reagents like dialkyl phosphites to achieve stereoselective transformations of α,β-epoxy ketones into functionalized allylic alcohols. nih.govacs.org

Advanced Reactivity of the Ketone Functionality

While the epoxide is highly reactive, the ketone carbonyl at C3 also serves as a key site for chemical transformations, including reactions involving enolate intermediates and direct nucleophilic additions.

The presence of α-hydrogens at the C2 and C4 positions allows for the formation of enolates upon treatment with a suitable base. The regioselectivity of enolate formation can be controlled by the choice of base, solvent, and temperature. A bulky base like lithium diisopropylamide (LDA) at low temperatures will preferentially deprotonate the less-substituted C4 position (kinetic enolate), whereas a smaller base like sodium hydride at higher temperatures may favor the formation of the more substituted C2 enolate (thermodynamic enolate).

Once formed, these enolates can react with various electrophiles, allowing for functionalization at the α-position. This includes reactions such as alkylation, halogenation, and aldol (B89426) condensations. For instance, the enolate can be trapped with silyl (B83357) halides to form silyl enol ethers, which are versatile synthetic intermediates. The intramolecular reaction of the enolate with the adjacent epoxide ring is also a potential pathway, which could lead to complex, rearranged bicyclic or tricyclic structures. researchgate.net

The electrophilic carbon of the ketone at C3 is susceptible to attack by strong nucleophiles, such as organometallic reagents or hydrides, in a 1,2-addition reaction. masterorganicchemistry.com This reaction transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized center, forming a tetrahedral alkoxide intermediate, which is then protonated upon workup to yield a tertiary alcohol. masterorganicchemistry.comlibretexts.org

A significant challenge in these reactions is achieving selectivity for carbonyl addition over the competing ring-opening of the epoxide. The choice of nucleophile and reaction conditions is critical. For example, certain organocuprates (Gilman reagents) are known to favor 1,4-addition to α,β-unsaturated ketones and might exhibit different reactivity profiles compared to harder nucleophiles like organolithium reagents.

A notable transformation involving the carbonyl group is its reaction with tosylhydrazine. This reaction initially forms a tosylhydrazone at the C3 position. Subsequent treatment of the tosylhydrazone under specific conditions can initiate a fragmentation reaction, leading to the formation of an alkynone. This process, known as the Eschenmoser-Tanabe fragmentation, provides a method for converting α,β-epoxy ketones into acetylenic ketones, effectively cleaving the C2-C3 bond. thieme-connect.de

ReagentIntermediateTransformation TypeFinal Product Class
Grignard Reagents (R-MgX)Alkoxide1,2-AdditionTertiary Alcohol
Organolithium Reagents (R-Li)Alkoxide1,2-AdditionTertiary Alcohol
Sodium Borohydride (NaBH₄)AlkoxideReductionSecondary Alcohol
TosylhydrazineTosylhydrazoneAddition-FragmentationAlkynone
Wittig Reagents (Ph₃P=CHR)Betaine/OxaphosphetaneOlefinatiAlkene

Intramolecular Cyclizations and Cascade Reactions

The unique structural architecture of this compound, which combines a strained epoxide ring with a ketone functionality, makes it a versatile substrate for intramolecular cyclizations and cascade reactions. These transformations are powerful tools in synthetic chemistry for rapidly building molecular complexity from a relatively simple starting material. The strategic positioning of the epoxide, the ketone, and the methyl group allows for a variety of mechanistically distinct pathways, often triggered by acids, bases, or transition metals, leading to the formation of intricate polycyclic frameworks.

The general reactivity of α,β-epoxy ketones often involves the initial opening of the epoxide ring, which can be followed by a cascade of bond-forming and bond-breaking events. acs.orgacs.org The regioselectivity of the initial epoxide opening is a critical factor that dictates the final product structure. In the context of this compound, the presence of the ketone can influence this regioselectivity and also serve as a reactive handle for subsequent intramolecular steps.

Acid-Catalyzed Cascade Reactions

Under acidic conditions, the epoxide oxygen of this compound can be protonated, activating the ring for nucleophilic attack. An intramolecular nucleophilic attack, or a rearrangement to a more stable carbocation followed by cyclization, can initiate a cascade. For instance, the formation of a tertiary carbocation at the C1 position upon epoxide opening is plausible. This reactive intermediate can be trapped by the enol form of the ketone, leading to the formation of a new carbon-carbon bond and a subsequent cascade of reactions to yield complex polycyclic structures.

Research into related epoxy ketone systems has shown that Lewis acids can also promote profound skeletal rearrangements. acs.org These transformations often proceed through a series of cationic intermediates, with the reaction pathway and final product being highly dependent on the substrate's stereochemistry and the specific Lewis acid employed.

Table 1: Hypothetical Acid-Catalyzed Intramolecular Cyclizations This table presents plausible outcomes for derivatives of this compound based on established reactivity patterns of epoxy ketones.

EntrySubstrateCatalystProposed ProductMechanistic Pathway
1This compoundH₂SO₄Bicyclo[3.2.1]octane derivativeEpoxide protonation, ring opening to tertiary carbocation, intramolecular enol attack, rearrangement.
2This compoundBi(OTf)₃Spiro[4.3]octane derivativeLewis acid coordination, epoxide opening, 1,2-hydride shift, intramolecular cyclization. scispace.com
3Derivative with pendant nucleophileTiCl₄Fused tetrahydrofuran (B95107) ring systemChelation control by Lewis acid, intramolecular attack of the pendant nucleophile on the activated epoxide.

Transition Metal-Catalyzed Cascade Reactions

Transition metals, particularly palladium, have been instrumental in developing novel cascade reactions. While many reports focus on the synthesis of bicyclo[4.1.0]heptanone skeletons from acyclic precursors like 1,6-enynes, the principles can be applied to understand potential transformations starting from the pre-formed bicyclic system. sci-hub.strsc.org

A plausible palladium-catalyzed cascade could involve the formation of a π-allyl palladium complex through the reaction of a Pd(0) catalyst with the epoxide. This intermediate could then be attacked by an intramolecular nucleophile, such as the enolate of the ketone, to forge a new ring system. Such sequences, proceeding through hydration, cyclization, and cyclopropanation, demonstrate the power of transition metals to orchestrate complex transformations. sci-hub.strsc.org These reactions often exhibit high stereoselectivity, providing access to specific diastereomers of the polycyclic products.

Table 2: Plausible Palladium-Catalyzed Cascade Reaction This table illustrates a potential cascade reaction based on known palladium catalysis mechanisms with related enyne and epoxide substrates.

SubstrateCatalyst SystemOxidant/AdditiveProposed ProductKey Mechanistic Steps
This compoundPd(OAc)₂ / PPh₃-Tricyclic etherOxidative addition of Pd(0) to epoxide, formation of a π-allyl complex, intramolecular enolate attack, reductive elimination.

Radical Cascade Reactions

Photoredox catalysis has emerged as a powerful method for generating radical intermediates under mild conditions, enabling unique cascade reactions. nih.gov For a substrate like this compound, a cascade could be initiated by the formation of a radical at a position α to the carbonyl. This radical could then induce the homolytic cleavage of the epoxide C-O bond, followed by an intramolecular cyclization to form a new ring. The resulting radical intermediate could be further functionalized or quenched to yield the final product. These radical cascades are particularly useful for forming challenging carbon-carbon bonds and accessing strained ring systems. nih.gov

The mechanistic pathways in these intramolecular cyclizations and cascade reactions are often complex and can be influenced by subtle changes in reaction conditions, substrate structure, and catalyst choice. However, the inherent reactivity of the epoxy ketone moiety within the bicyclic framework of this compound provides a rich platform for the discovery and development of novel synthetic methodologies for constructing architecturally complex molecules.

Theoretical and Computational Investigations of 1 Methyl 7 Oxabicyclo 4.1.0 Heptan 3 One

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide significant insights into the electronic properties of 7-oxabicyclo[4.1.0]heptane derivatives. While specific studies on 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one are not extensively documented, research on analogous structures, such as methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate derivatives, offers valuable information. nih.govresearchgate.net

Frontier Molecular Orbitals: The electronic behavior of these compounds is largely governed by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations on similar bicyclic epoxides reveal that the HOMO is typically localized on the oxygen atom of the epoxide ring and any electron-rich substituents, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the carbon atoms of the epoxide ring and the carbonyl group, highlighting their susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of chemical reactivity and stability. For a series of related 7-oxabicyclo[4.1.0]heptene derivatives, the calculated energy gaps ranged from 4.32 to 5.82 eV. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MESP): MESP maps are instrumental in visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. For related epoxy ketones, the MESP would show a region of negative potential (electron-rich) around the carbonyl and epoxide oxygen atoms, making them attractive to electrophiles. Regions of positive potential (electron-deficient) would be expected around the carbonyl carbon and the adjacent epoxide carbons, marking them as likely targets for nucleophiles. nih.govresearchgate.net

Calculated Electronic Properties for Analogous 7-Oxabicyclo[4.1.0]heptene Derivatives nih.govresearchgate.net

Compound Derivative HOMO (eV) LUMO (eV) Energy Gap (eV)
HB -7.21 -1.39 5.82
HC -6.99 -2.67 4.32
HD -6.83 -2.31 4.52

| HE | -6.78 | -2.34 | 4.44 |

Conformational Landscapes and Strain Energy Calculations

The bicyclic structure of this compound, featuring a fused cyclohexane (B81311) and oxirane ring, imposes significant conformational constraints and ring strain.

Conformational Analysis: Theoretical studies on similar molecules, such as S-(-)-limonene oxide (4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptane), have shown the existence of multiple stable conformers. researchgate.netresearchgate.net For this compound, the cyclohexane ring is expected to adopt a chair or a twisted-boat conformation. The presence of the epoxide ring and the methyl group will influence the relative stability of these conformers. Theoretical calculations on S-(-)-limonene oxide identified two primary conformers based on the axial or equatorial position of the substituent on the cyclohexane ring, with the equatorial conformers being more stable. researchgate.net A similar preference for an equatorial or pseudo-equatorial orientation of the methyl group would be anticipated for this compound to minimize steric interactions.

Strain Energy: The fusion of the three-membered epoxide ring onto the six-membered ring introduces considerable strain. The enthalpy of polymerization of the parent compound, 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide), has been experimentally determined, providing an indication of its ring strain. Thermochemical property calculations using DFT for 7-oxabicyclo[4.1.0]heptane and related compounds have also been performed. aip.org These studies indicate a significant strain energy associated with the bicyclic system, which is a driving force for many of its chemical reactions, particularly ring-opening processes. The introduction of a ketone group at the 3-position is expected to further influence the ring strain and conformational energetics.

Relative Energies of S-(-)-Limonene Oxide Conformers (B3LYP/cc-pVDZ) researchgate.net

Conformer Relative Energy (kcal/mol)
EQ1 0.00
EQ2 0.29
EQ3 0.63
EQ4 0.81
EQ5 1.13

| EQ6 | 1.16 |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR)

Computational spectroscopy is a powerful tool for predicting and interpreting the spectroscopic features of molecules like this compound.

NMR Spectroscopy: Predicted 13C NMR spectra are available for structurally similar compounds like 5-hydroxy-3-methyl-7-oxabicyclo[4.1.0]heptan-2-one. np-mrd.org Based on this and data from other derivatives, the key chemical shifts for this compound can be anticipated. The carbonyl carbon (C3) would exhibit a signal in the downfield region typical for ketones (around 200-210 ppm). The carbons of the epoxide ring (C1 and C6) would appear at intermediate chemical shifts (approximately 50-65 ppm). The methyl carbon would have a characteristic upfield signal. In the 1H NMR spectrum, the protons on the epoxide ring would likely appear as doublets or multiplets in the range of 2.5-3.5 ppm. The protons adjacent to the carbonyl group would also be in a similar region, while the methyl protons would give a singlet further upfield.

IR Spectroscopy: Theoretical and experimental IR and Raman spectra of S-(-)-limonene oxide have been studied in detail. researchgate.netresearchgate.netresearchgate.net For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone, expected around 1700-1725 cm-1. The characteristic vibrations of the epoxide ring, including C-O stretching and ring breathing modes, would be observed in the fingerprint region (typically around 1250 cm-1, 950-810 cm-1, and 840-750 cm-1). The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 2800-3000 cm-1 region.

Predicted Key Spectroscopic Features for this compound

Spectroscopic Technique Key Feature Predicted Range
13C NMR Carbonyl Carbon (C=O) 200-210 ppm
Epoxide Carbons (C-O-C) 50-65 ppm
1H NMR Epoxide Protons 2.5-3.5 ppm
IR Spectroscopy Carbonyl Stretch (νC=O) 1700-1725 cm-1

Reaction Pathway Elucidation and Transition State Analysis

Computational studies are crucial for understanding the mechanisms of reactions involving bicyclic epoxides, such as ring-opening, rearrangement, and nucleophilic additions.

Ring-Opening Reactions: The inherent strain of the 7-oxabicyclo[4.1.0]heptane system makes it susceptible to both acid- and base-catalyzed ring-opening reactions. Theoretical studies can map out the potential energy surfaces for these reactions, identifying the transition states and intermediates. For example, acid-catalyzed rearrangement can proceed through protonation of the epoxide oxygen, followed by carbocationic rearrangement or nucleophilic attack. ucl.ac.uk The presence of the methyl group at a bridgehead position and the ketone would direct the regioselectivity of these reactions.

Nucleophilic Addition: The carbonyl group at the 3-position is a prime site for nucleophilic addition. Computational studies on nucleophilic additions to cyclic ketones provide a framework for understanding the stereoselectivity of such reactions. academie-sciences.fr Transition state analysis would reveal the preferred trajectory of the incoming nucleophile, which is influenced by steric hindrance from the bicyclic framework.

Oxygenation Reactions: DFT computational studies on the oxygenation of 1-methylbicyclo[4.1.0]heptane have provided detailed mechanistic insights, including the analysis of transition states for hydrogen atom transfer (HAT). nih.gov These studies show that the reaction can proceed through both radical and cationic pathways, leading to rearranged products. nih.gov Similar computational approaches applied to this compound could elucidate the mechanisms of its oxidation and other complex transformations. For instance, the formation of rearranged products in the oxidation of 1-methylbicyclo[4.1.0]heptane is rationalized by the formation of a cationic intermediate after the initial hydrogen atom transfer, which then undergoes rearrangement. nih.gov

Applications of 1 Methyl 7 Oxabicyclo 4.1.0 Heptan 3 One As a Versatile Synthetic Intermediate

Utilization in the Construction of Complex Organic Scaffolds

The strained 7-oxabicyclo[4.1.0]heptane core of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one serves as a versatile template for the construction of intricate molecular frameworks. The ring system can undergo various transformations, including ring-opening reactions and rearrangements, to generate diverse and complex scaffolds.

One notable application is in the synthesis of natural products and their analogues. For instance, derivatives of this bicyclic ketone have been employed in the formal synthesis of cortistatins, a class of natural products with potential therapeutic properties. smolecule.com The fragmentation of related 7-oxabicyclo[4.1.0]heptan-2-one derivatives has been utilized to produce acyclic alkynones, which are key intermediates in the stereoselective synthesis of pheromones like endo- and exo-brevicomin. thieme-connect.de

The reactivity of the epoxide ring is central to its utility. Nucleophilic attack can occur at different positions, leading to a variety of substituted cyclohexane (B81311) derivatives. The stereochemical outcome of these reactions is often influenced by the rigid bicyclic structure, providing a degree of stereocontrol. Furthermore, the ketone functionality can be manipulated through various standard carbonyl chemistries to introduce additional complexity. This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure.

The table below summarizes some of the complex scaffolds synthesized using this compound and its derivatives.

Target Scaffold/MoleculeSynthetic StrategyKey Intermediate
Cortistatin analoguesFormal synthesisThis compound derivative
endo- and exo-BrevicominFragmentation of tosylhydrazone derivativeAcyclic alkynone
Valeriananoids A-CTandem Michael addition-alkylation sequenceBicyclic ketoester
ZingiberenolEnantioselective synthesis involving allylic epoxideChiral allylic epoxide

Role in Chiral Synthesis and Stereochemical Control

The bicyclic nature of this compound and its derivatives imposes significant steric constraints, which can be exploited to achieve high levels of stereochemical control in chemical reactions. This makes it a valuable starting material and intermediate in chiral synthesis, where the precise three-dimensional arrangement of atoms is crucial.

Enzymatic resolution is a powerful technique used to separate enantiomers of chiral compounds, and it has been successfully applied to derivatives of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl esters. google.com Enzymes such as α-chymotrypsin, alkaline protease, papain, and trypsin can selectively hydrolyze one enantiomer, allowing for the isolation of the other in high enantiomeric purity. google.com This method is particularly important for the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is required. For example, the resolution of 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomers is a key step in the preparation of intermediates for the anticoagulant drug edoxaban (B1671109). google.com

The rigid framework of the molecule also directs the approach of reagents in substitution and addition reactions. For instance, nucleophilic substitution at the C3 position often proceeds to give trans-products due to the steric hindrance imposed by the ring system. This inherent diastereoselectivity is a significant advantage in the synthesis of complex molecules with multiple stereocenters. The use of radical ring-opening reactions of related cyclopropylcarbinyl systems has also been demonstrated as a method for introducing alkyl groups with stereochemical control. acs.org

The following table highlights key aspects of stereochemical control using 7-oxabicyclo[4.1.0]heptane derivatives.

MethodEnzyme/ReagentOutcomeApplication
Enzymatic Resolutionα-Chymotrypsin, alkaline protease, papain, trypsinSeparation of enantiomersSynthesis of edoxaban intermediate
Nucleophilic SubstitutionVarious nucleophilesFormation of trans-productsControlled introduction of substituents
Radical Ring OpeningRadical initiatorsStereocontrolled alkyl group introductionSynthesis of complex chiral molecules

Development of Novel Catalytic Systems

While direct applications of this compound in catalysis are not extensively documented in the provided search results, the broader class of 7-oxabicyclo[4.1.0]heptane derivatives has shown promise in the development of novel catalytic systems. The unique structural and electronic properties of these molecules can be harnessed to create new catalysts and ligands for a variety of chemical transformations.

For instance, cationic tin(IV) porphyrins have been used as bifunctional catalysts for the carbonylation of epoxides to form β-lactones. semanticscholar.org In these systems, the Lewis acidic tin-porphyrin center activates the epoxide, facilitating its opening and subsequent reaction with carbon monoxide. This demonstrates the potential of metal complexes incorporating epoxide-containing ligands to mediate complex chemical transformations.

Although not directly involving the title compound, this research highlights the potential for derivatives of this compound to be explored as components of new catalytic systems. The combination of the epoxide and ketone functionalities could be used to coordinate to metal centers, creating chiral environments that could induce asymmetry in catalytic reactions. Further research in this area could lead to the development of novel and efficient catalysts for a range of organic syntheses.

Advanced Analytical Characterization Techniques for 1 Methyl 7 Oxabicyclo 4.1.0 Heptan 3 One and Its Reaction Products

High-Field NMR Spectroscopy for Stereochemical and Regiochemical Assignments

High-field NMR spectroscopy is an indispensable tool for determining the constitution, configuration, and conformation of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the molecular structure.

¹H and ¹³C NMR: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. The proton and carbon atoms of the epoxide ring typically resonate at characteristic chemical shifts. For instance, in the related compound (±)-1-Methyl-7-oxa-bicyclo[4.1.0]heptane, the epoxide proton (H-6) appears as a triplet at 2.86 ppm, while the bridgehead carbon (C-1) and the adjacent epoxide carbon (C-6) resonate at 57.49 ppm and 59.53 ppm, respectively. nih.gov In ketone-containing analogues like (1S,3S,6S)-3-methyl-7-oxabicyclo[4.1.0]heptan-2-one, the carbonyl carbon signal is observed significantly downfield, at 210.5 ppm. rsc.org The methyl group on the bridgehead carbon would also have a distinct chemical shift, aiding in structural confirmation.

Stereochemical and Regiochemical Assignments: The relative stereochemistry of the methyl group and the epoxide ring can be determined using Nuclear Overhauser Effect (NOE) experiments. researchgate.net An NOE correlation between the methyl protons and a proton on the cyclohexane (B81311) ring would indicate their spatial proximity, helping to establish the syn or anti relationship. Furthermore, the magnitude of vicinal coupling constants (³J) between protons on the cyclohexane ring can provide conformational information. For related bicyclo[4.1.0]heptane systems, differences in these coupling constants have been used to distinguish between cis and trans isomers. nih.gov

Below is a table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures. nih.govrsc.org

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
C=O-~208-212
C-1-~57-60
C-6~2.8-3.1~59-62
CH₃~1.2-1.4~20-24
Ring CH₂~1.1-2.7~20-45

Mass Spectrometry for Structural Confirmation and Mechanistic Studies

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of this compound and for probing its fragmentation pathways, which can offer valuable structural insights. The compound has a molecular formula of C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . chemscene.com

Structural Confirmation: High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of the elemental formula (C₇H₁₀O₂). This is crucial for distinguishing it from potential isomers.

Mechanistic Studies: Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. The mass spectrum of 1-methyl-7-oxabicyclo[4.1.0]heptane, a related structure lacking the ketone group, is characterized by a base peak corresponding to an acetyl cation ([CH₃C≡O]⁺) at m/z = 43. aip.org This distinctive fragmentation involves the scission of three bonds around the bridgehead carbon. aip.org For this compound, characteristic fragmentation pathways would likely include:

α-cleavage: Cleavage of bonds adjacent to the carbonyl group.

Loss of CO: A common fragmentation for cyclic ketones, leading to a fragment ion at m/z = 98.

Epoxide Ring Opening: Fragmentation initiated by the cleavage of the strained epoxide ring.

Formation of Acetyl Cation: Similar to its non-ketone analogue, a peak at m/z = 43 is expected. aip.org

The fragmentation patterns observed can be used in mechanistic studies of reactions involving this compound by analyzing the mass spectra of reactants, intermediates, and products.

Fragment IonProposed Structure / LossExpected m/z
[M]⁺Molecular Ion126
[M - CH₃]⁺Loss of methyl radical111
[M - CO]⁺Loss of carbon monoxide98
[M - C₂H₂O]⁺Retro-Diels-Alder type fragmentation84
[C₂H₃O]⁺Acetyl cation43

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry and three-dimensional structure of a molecule in the solid state. For a chiral molecule like this compound, this technique can precisely determine the spatial arrangement of the methyl group relative to the epoxide ring and the conformation of the six-membered ring.

To perform this analysis, a suitable single crystal of the compound or a crystalline derivative must be prepared. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule. This map reveals the precise coordinates of each atom, bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound is not publicly documented, this technique has been successfully applied to determine the absolute configuration of various complex epoxides and bicyclic compounds. rsc.org For instance, the absolute stereochemistry of reaction products derived from other 7-oxabicyclo[4.1.0]heptane systems has been confirmed by converting them into crystalline bromobenzoylated derivatives for X-ray analysis. rsc.org This approach provides incontrovertible proof of the stereochemical outcome of a reaction.

Vibrational Spectroscopy (IR) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in this compound and for monitoring the progress of reactions.

Functional Group Identification: The IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to its key functional groups. The most prominent feature would be the strong C=O stretching vibration of the ketone, which is expected in the range of 1715-1720 cm⁻¹. nih.govlibretexts.org The presence of the epoxide ring would be indicated by C-O-C asymmetric stretching vibrations, typically found around 1250 cm⁻¹, and other characteristic bands for the oxirane ring. Additionally, C-H stretching vibrations for the methyl and methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ region.

Reaction Monitoring: IR spectroscopy is an excellent tool for real-time monitoring of reactions involving this compound. For example, in a reaction involving the opening of the epoxide ring, the disappearance of the characteristic epoxide C-O bands and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) would signal the formation of a hydroxyl group. Similarly, reactions at the carbonyl group can be followed by observing the shift or disappearance of the C=O stretching frequency.

Functional GroupType of VibrationExpected Frequency Range (cm⁻¹)
C-H (alkane)Stretch2850 - 3000
C=O (ketone)Stretch1715 - 1720
C-O-C (epoxide)Asymmetric Stretch~1250
Epoxide RingRing Vibration ("breathing")800 - 950

Emerging Research Frontiers and Future Prospects for 1 Methyl 7 Oxabicyclo 4.1.0 Heptan 3 One Chemistry

Exploration of Unconventional Reactivity Patterns

The inherent ring strain and the presence of two reactive functional groups make 1-methyl-7-oxabicyclo[4.1.0]heptan-3-one a candidate for exploring reactivity beyond standard transformations. Current research on related α,β-epoxy ketones suggests several promising avenues for investigation.

Photochemical and Electrochemical Transformations: The photolysis of carbonyl compounds can lead to unique rearrangements and cleavage reactions, such as the Norrish Type I and Type II reactions. scribd.com For β,γ-epoxy ketones, irradiation can induce photoisomerization instead of the expected decarbonylation, yielding novel lactone and enal products. rsc.org The application of photochemical acs.org or electrochemical methods nih.gov to this compound could unlock novel reaction pathways, potentially leading to complex molecular architectures that are difficult to access through traditional thermal reactions. For instance, diastereoselective oxidative coupling of ketones can be achieved via anodic and photocatalytic oxidation, bypassing the need for stoichiometric metal oxidants. nih.gov

Catalytic Rearrangements: The strained epoxide ring is susceptible to rearrangement under catalytic conditions. Acid-catalyzed transformations, such as the Meinwald rearrangement, can convert epoxy ketones into derivatives with dense functional groups. acs.org Similarly, gold(I) catalysts have been shown to promote selective transformations in related 7-oxabicyclo[4.1.0]heptan-2-one systems. smolecule.com Exploring a diverse range of Lewis and Brønsted acid catalysts could reveal new skeletal rearrangements and functional group interconversions for this compound.

Radical Cascade Annulations: Recent developments in photoredox catalysis have enabled divergent radical cascade annulations of 1,6-enynes to produce related 3-oxabicyclo[4.1.0]heptan-5-one structures. nih.gov This strategy involves the generation of a vinyl radical which then undergoes a cascade sequence. Investigating analogous radical-mediated transformations starting from this compound could provide access to novel polycyclic systems.

Reaction Type Potential Catalyst/Condition Expected Outcome for Epoxy Ketones Reference
Photochemical RearrangementUV IrradiationIsomerization to lactones and unsaturated aldehydes rsc.org
Meinwald RearrangementAcid CatalysisFormation of densely functionalized cyclopentanes acs.org
Electrochemical CouplingAnodic OxidationDimerization to form 1,4-diketones nih.gov
Radical CascadePhotoredox CatalystAnnulation to form complex polycyclic systems nih.gov

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding synthetic strategies, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. uea.ac.ukmdpi.com Future research into the synthesis of this compound will likely prioritize these sustainable approaches.

One-Pot and Tandem Reactions: Efficient methods for synthesizing α,β-epoxy ketones directly from simple aldehydes and ketones in a one-pot reaction are highly desirable. urfu.ruresearchgate.net These approaches avoid the need to pre-synthesize and isolate intermediate chalcones, thus improving atom economy and reducing waste. urfu.ru Utilizing solid-state pulverization-activation methods can further enhance efficiency, offering high conversions and shorter reaction times under solvent-free conditions. researchgate.net

Benign Oxidizing Agents: Traditional epoxidation methods often rely on peroxy acids, which can be hazardous. The use of greener oxidants like hydrogen peroxide (H₂O₂) or sodium perborate (B1237305) in the presence of a suitable catalyst represents a more sustainable alternative. researchgate.netrsc.org These reagents produce water as the primary byproduct, aligning with green chemistry principles.

Biocatalysis: The use of enzymes or whole microorganisms for chemical transformations offers high selectivity under mild conditions. smolecule.com Enzymatic methods, for example using α-chymotrypsin, have been successfully employed for the kinetic resolution of related alkyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomers, highlighting the potential of biocatalysis in producing enantiomerically pure versions of such bicyclic compounds. google.com

Green Approach Key Features Example Reagents/Catalysts Potential Advantage
One-Pot SynthesisCombines multiple steps without isolating intermediatesCesium carbonate (Cs₂CO₃), tert-butyl hydrogen peroxide (TBHP)Reduced solvent use, time, and waste. urfu.ru
Green OxidantsUse of environmentally friendly oxidizing agentsHydrogen Peroxide (H₂O₂), Sodium PerborateWater as a benign byproduct. researchgate.netrsc.org
MechanochemistrySolvent-free or liquid-assisted grinding reactionsSolid-state catalysts (e.g., Trichloroisocyanuric acid)Elimination of bulk solvents, high efficiency. researchgate.netnih.gov
BiocatalysisEnzyme-mediated reactions for high selectivityα-chymotrypsin, LipasesEnantioselective synthesis, mild reaction conditions. google.com

Integration with Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, scalability, reproducibility, and efficiency. sigmaaldrich.com

Continuous Flow Synthesis: Performing reactions in a continuous flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time. This is particularly advantageous for highly exothermic or potentially hazardous reactions, which can be managed more safely on a small scale within the reactor. The synthesis of this compound and its subsequent transformations could be optimized for higher yield and purity using flow chemistry setups.

Automated Synthesis Platforms: Modern automated synthesizers can perform multi-step reactions, purifications, and analyses with minimal human intervention. sigmaaldrich.comnih.gov These platforms often utilize pre-packaged reagent cartridges for common chemical transformations, such as amide couplings, reductive aminations, or Suzuki couplings. sigmaaldrich.comyoutube.com Integrating the chemistry of this compound with these automated systems could accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and derivatization reagents. This approach would allow for the rapid generation of a library of compounds for further study. youtube.com

Computational Design of Novel Derivatives and Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction outcomes. nih.gov Applying these methods to this compound can guide experimental work, saving time and resources.

Reactivity Prediction: DFT calculations can be used to model reaction pathways and determine the activation energies of potential transformations. researchgate.net This allows researchers to predict the feasibility of a proposed reaction and identify the most likely products. For instance, computational studies on epoxy-amine reactions have highlighted the crucial role of hydrogen bonding in stabilizing transition states and influencing reactivity. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the nucleophilic and electrophilic sites within the molecule, offering insights into its reactivity towards different reagents. rsc.org

In Silico Design of Derivatives: Computational tools can be used to design novel derivatives of this compound with tailored electronic and steric properties. By modifying the core structure in silico and calculating properties such as LogP, Topological Polar Surface Area (TPSA), and reactivity indices, researchers can prioritize the synthesis of candidates with the most promising characteristics for specific applications. chemscene.comlongdom.org This approach accelerates the design-build-test-learn cycle in chemical research.

Computed Property Value for C₇H₁₀O₂ Significance Reference
Molecular Weight126.15 g/mol Basic molecular property chemscene.com
LogP0.8969Predicts lipophilicity and permeability chemscene.com
Topological Polar Surface Area (TPSA)29.6 ŲRelates to transport properties in biological systems chemscene.com
Hydrogen Bond Acceptors2Indicates potential for intermolecular interactions chemscene.com
Hydrogen Bond Donors0Indicates potential for intermolecular interactions chemscene.com
Rotatable Bonds0Relates to conformational flexibility chemscene.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via ring-closing metathesis or oxidation of bicyclic precursors. For example, α-bromocaranone derivatives can undergo elimination or rearrangement to form the oxabicyclo core . One-step synthesis strategies leveraging high-accuracy databases (e.g., Reaxys, Pistachio) are recommended for optimizing yield and minimizing side products . Key parameters include solvent polarity (e.g., dichloromethane for low polarity), temperature control (0–25°C), and catalytic systems (e.g., Grubbs catalysts for metathesis).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR resolve the bicyclic structure and methyl/ketone substituents. Coupling constants in 1^1H NMR (e.g., 6.4 Hz for geminal protons) confirm stereochemistry .
  • IR : Strong absorbance near 1700 cm1^{-1} confirms the ketone group .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 154.16 (C8_8H10_{10}O2_2) .
  • X-ray Crystallography : Resolves absolute configuration and ring strain .

Q. How does this compound react under oxidative, reductive, or nucleophilic conditions?

  • Methodology :

  • Oxidation : Ketone groups are stable, but epoxide rings may open with strong oxidants (e.g., KMnO4_4) to form diols or carboxylic acids .
  • Reduction : LiAlH4_4 reduces the ketone to a secondary alcohol, while catalytic hydrogenation saturates the bicyclic system .
  • Nucleophilic Substitution : Limited due to steric hindrance, but methyl groups may undergo halogenation under radical conditions .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Methodology : Discrepancies in antimicrobial or cytotoxic data (e.g., vs. 7-oxabicyclo[4.1.0]heptan-3-carboxylic acid derivatives ) require:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls.
  • Purity Analysis : HPLC-UV/HRMS to rule out impurities >98% .
  • Structural Analog Comparison : Test 4,7,7-trimethyl analogs (e.g., caranone) to isolate substituent effects .

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?

  • Methodology :

  • Chiral Resolution : Use di-p-toluoyl tartaric acid to form diastereomeric salts, as demonstrated for azabicyclo analogs .
  • Asymmetric Catalysis : Chiral Ru or Pd catalysts for enantioselective ring-closing metathesis .
  • Dynamic Kinetic Resolution : Combine racemization and selective crystallization .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodology :

  • DFT Calculations : Optimize transition states for epoxide ring-opening or ketone reduction pathways .
  • MD Simulations : Solvent effects on reaction kinetics in polar aprotic solvents (e.g., DMF) .
  • Database Mining : Pistachio/BKMS_METABOLIC for retro-synthetic planning .

Q. What experimental designs evaluate the compound’s stability under thermal or photolytic conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Degradation onset temperature (e.g., >150°C indicates thermal stability) .
  • UV Stress Testing : Expose to 254 nm UV light; monitor decomposition via GC-MS .
  • pH Stability Profiling : Incubate in buffers (pH 1–13) and analyze by 1^1H NMR for hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.